3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid
Description
3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid (IUPAC name) is a propenoic acid derivative featuring a phenyl ring substituted at the 2-position with a 4-methylphenoxy group. Its molecular formula is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol .
Properties
CAS No. |
320423-54-9 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3,(H,17,18) |
InChI Key |
PXNQHBBTUXRJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid typically involves the reaction of 4-methylphenol with 2-bromophenylacetic acid under basic conditions to form the intermediate 2-(4-methylphenoxy)phenylacetic acid. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, 3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The biological and physicochemical properties of propenoic acid derivatives are highly influenced by substituent groups. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogues
Key Observations :
Pharmacological Activity
Antitumor Activity
- Artepillin C: Exhibits preferential cytotoxicity against tumor cells (e.g., HuH13 hepatocellular carcinoma) via apoptosis induction. Its potency surpasses 5-fluorouracil in histoculture assays .
- Open-Chain Bibenzyls: highlights that open-chain bibenzyls (e.g., compound 3) show stronger cytotoxicity than closed-chain analogues, suggesting structural flexibility enhances activity.
Antioxidant and Anti-inflammatory Activity
- Ferulic Acid Derivatives: 3-Hydroxy-4-methoxycinnamic acid () and its esters are widely used in cosmetics and supplements due to radical-scavenging properties.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | Artepillin C | 3-(4-Ethoxyphenyl)acrylic acid | Ferulic Acid |
|---|---|---|---|---|
| LogP (Predicted) | ~3.1 | ~5.2 | ~2.3 | ~1.8 |
| Solubility (Water) | Low | Insoluble | Moderate | High |
| Melting Point | Not reported | 85–89°C* | Not reported | 168–172°C |
Key Insights :
- The methylphenoxy group in the target compound likely reduces water solubility compared to ethoxy or hydroxy-substituted analogues.
- Higher logP values correlate with increased bioavailability in lipophilic environments (e.g., cell membranes) .
Biological Activity
3-[2-(4-Methylphenoxy)phenyl]-2-propenoic acid, also known as phenyl propenoic acid derivative, is a compound of interest in various fields of biological research. Its unique structure and potential therapeutic properties have led to investigations into its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C19H20O4
- Molecular Weight : 312.4 g/mol
- IUPAC Name : Ethyl (E)-3-[4-methoxy-3-(4-methylphenoxy)phenyl]prop-2-enoate
- InChI Key : PSVOWHJBWQMDQO-XYOKQWHBSA-N
The compound features a complex aromatic structure that contributes to its reactivity and biological interactions. Its synthesis typically involves the esterification of propenoic acid with corresponding alcohol derivatives under catalytic conditions.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. In a study evaluating various substituted phenolic compounds, it was found that certain derivatives had potent effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Effects
The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways. For instance, in a study involving MV4;11 cells, treatment with the compound resulted in a dose-dependent increase in caspase-3 cleavage, indicating the initiation of programmed cell death . The IC50 values observed were around 1.1 nM, suggesting high potency against these cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown promising anti-inflammatory activity. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory conditions by modulating immune responses and oxidative stress pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways, thereby modulating their activity. For example, its interaction with cyclooxygenase (COX) enzymes has been linked to its anti-inflammatory effects, where it selectively inhibits COX-2 over COX-1 .
Case Studies and Research Findings
-
Antimicrobial Study :
- A series of phenolic compounds were tested against Gram-positive and Gram-negative bacteria.
- Results indicated that compounds with similar structures exhibited varying degrees of antibacterial activity, with some achieving MIC values below 10 µg/mL.
-
Cancer Cell Line Analysis :
- In MV4;11 cell assays, treatment with the compound led to significant reductions in cell viability.
- Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.
-
Inflammation Model :
- In an LPS-stimulated macrophage model, the compound significantly reduced levels of nitric oxide and reactive oxygen species (ROS), highlighting its antioxidant properties alongside anti-inflammatory effects.
Summary Table of Biological Activities
| Activity Type | Effectiveness | Observations |
|---|---|---|
| Antimicrobial | High | Effective against multiple bacterial strains |
| Anticancer | Very High | Induces apoptosis in MV4;11 cells (IC50 ~ 1.1 nM) |
| Anti-inflammatory | Moderate to High | Reduces TNF-α and IL-6 production in LPS-stimulated macrophages |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
